2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE
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Overview
Description
2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multi-step organic synthesis techniques. One common approach is the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-OXO-2-PHENYLETHYL 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOATE apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
phenacyl 4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-18-8-5-6-13-22(18)28-26(32)20-11-7-12-21(16-20)27-24(30)14-15-25(31)33-17-23(29)19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAILZNCNLNPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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